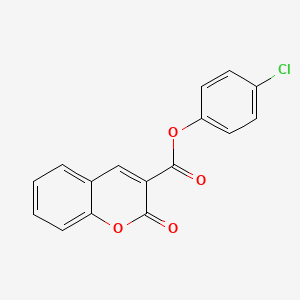

4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

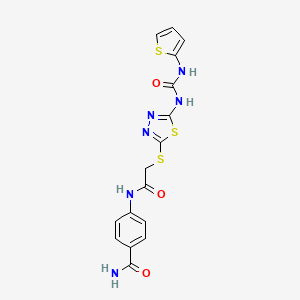

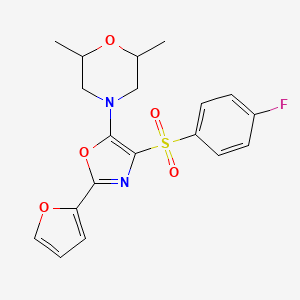

4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate is a coumarin derivative . The coumarin ring system is approximately planar and is oriented with respect to the benzene ring at an angle of 22.60° . Its molecular formula is C16H9ClO4 .

Synthesis Analysis

The synthesis of 2-oxo-2H-chromene-3-carboxylate derivatives has been carried out in one step by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .Molecular Structure Analysis

The coumarin ring system of this compound is approximately planar with a maximum deviation of 0.056 Å . The compound is oriented with respect to the benzene ring at an angle of 22.60° .Scientific Research Applications

Environmental Remediation and Degradation of Pollutants

The application of nanocomposites, specifically surface carboxylated Cu0/Fe3O4, has been explored for the oxidative degradation of chlorophenols, including 4-chlorophenol, demonstrating nearly complete removal of these pollutants in a wide pH range. This highlights the potential of 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate derivatives in environmental remediation, particularly in the catalytic degradation of toxic organic compounds in water. The study provides insights into the activation of molecular oxygen over the composites, showing the generation of reactive oxygen species, which are critical for the degradation process (Ding, Ruan, Zhu, & Tang, 2017).

Antimicrobial Applications

This compound and its derivatives have shown significant antimicrobial activities. For instance, Schiff’s bases of 4-chloro-3-coumarin aldehyde have been evaluated for their in vitro antimicrobial efficacy against both gram-positive and gram-negative bacteria and fungi, demonstrating the potential of these compounds as antimicrobial agents. Such studies suggest the utility of this compound derivatives in the development of new antimicrobial drugs, highlighting their importance in pharmaceutical research (Bairagi, Bhosale, & Deodhar, 2009).

Synthesis and Characterization of Novel Compounds

Research has been conducted on the synthesis of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate combined with ethyl α-cyano-4-chlorocinnamate, highlighting the synthesis of novel compounds with potential biological activities. Such studies are pivotal for the development of new drugs and materials, providing a foundation for further exploration of their applications in various fields of science and technology (Radwan et al., 2020).

Antioxidant and Antibacterial Agents

The one-pot synthesis of indolyl-4H-chromene-3-carboxamides has demonstrated these compounds' effectiveness as antioxidant and antibacterial agents. This research underscores the potential of this compound derivatives in medicinal chemistry, especially in developing treatments that require antioxidant properties or antibacterial efficacy. Such studies contribute to a broader understanding of the chemical's utility in creating compounds that could serve as the basis for new therapeutic agents (Subbareddy & Sumathi, 2017).

properties

IUPAC Name |

(4-chlorophenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO4/c17-11-5-7-12(8-6-11)20-15(18)13-9-10-3-1-2-4-14(10)21-16(13)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBMTVARFXOPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

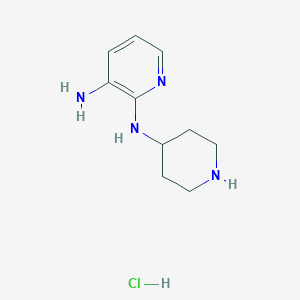

![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride](/img/structure/B2722284.png)

![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)

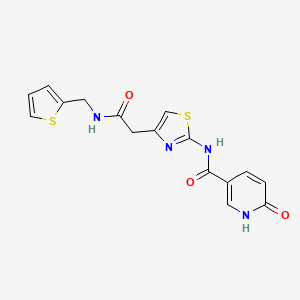

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2722288.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2722291.png)

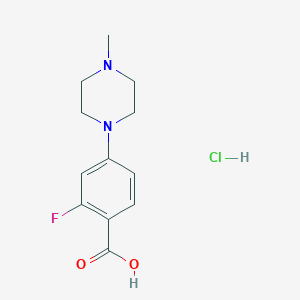

![N-[[4-[4-(Methanesulfonamido)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2722294.png)

![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)